![molecular formula C13H15ClO3 B14128582 Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate CAS No. 89058-50-4](/img/structure/B14128582.png)
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate is an organic compound that belongs to the class of esters It features an oxirane (epoxide) ring attached to a propanoate ester, with a 4-chlorophenyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acrylate in the presence of a base to form the corresponding α,β-unsaturated ester. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield the desired epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various substituted products depending on the nucleophile used in the substitution reaction.
Applications De Recherche Scientifique
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including its ability to inhibit enzymes and disrupt cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(4-chlorophenyl)propanoate: Lacks the epoxide ring, making it less reactive.
Methyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
4-Chlorophenyl glycidyl ether: Contains an epoxide ring but differs in the ester linkage.
Uniqueness
This compound is unique due to the presence of both an epoxide ring and an ester group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
89058-50-4 |
|---|---|
Formule moléculaire |
C13H15ClO3 |
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
ethyl 3-[2-(4-chlorophenyl)oxiran-2-yl]propanoate |
InChI |
InChI=1S/C13H15ClO3/c1-2-16-12(15)7-8-13(9-17-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3 |
Clé InChI |
DIKFTMQPFFXOSU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1(CO1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane](/img/structure/B14128509.png)

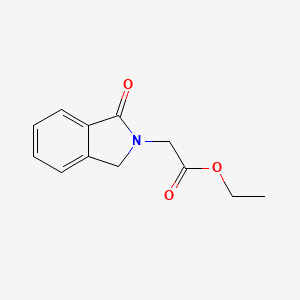
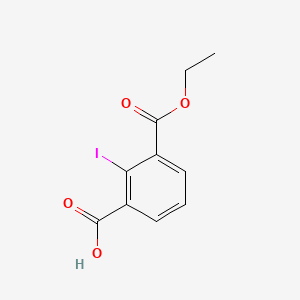
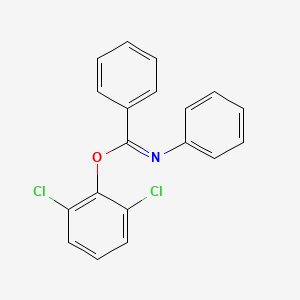

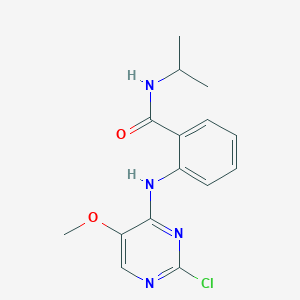
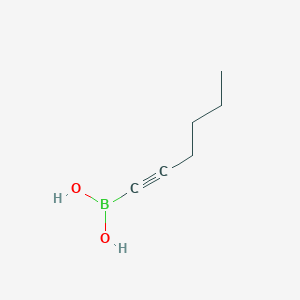
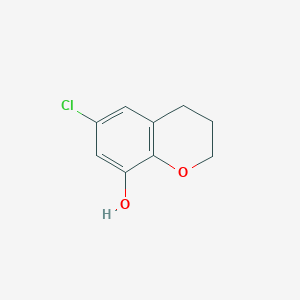

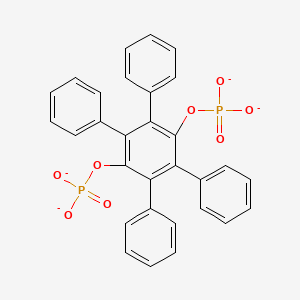
![1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole](/img/structure/B14128556.png)
![3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14128561.png)
![1-(4-Fluorobenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B14128576.png)
